molecular formula C8H14INO2 B14319903 2-Formyl-5-iodo-N,N-dimethylpentanamide CAS No. 105664-94-6

2-Formyl-5-iodo-N,N-dimethylpentanamide

Cat. No.: B14319903
CAS No.: 105664-94-6
M. Wt: 283.11 g/mol
InChI Key: JSLHZSYVGVGTAV-UHFFFAOYSA-N
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Description

2-Formyl-5-iodo-N,N-dimethylpentanamide is a substituted pentanamide derivative featuring a formyl group at the 2-position and an iodine atom at the 5-position, along with N,N-dimethylamide functionality. The iodine substituent is expected to confer unique electronic and steric effects compared to chloro or nitro groups, influencing solubility, stability, and reactivity in synthetic applications such as radical generation or cyclization .

Properties

CAS No.

105664-94-6

Molecular Formula

C8H14INO2

Molecular Weight

283.11 g/mol

IUPAC Name

2-formyl-5-iodo-N,N-dimethylpentanamide

InChI

InChI=1S/C8H14INO2/c1-10(2)8(12)7(6-11)4-3-5-9/h6-7H,3-5H2,1-2H3

InChI Key

JSLHZSYVGVGTAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CCCI)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-iodo-N,N-dimethylpentanamide typically involves the iodination of a precursor compound followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecule. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of 2-Formyl-5-iodo-N,N-dimethylpentanamide may involve large-scale iodination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-iodo-N,N-dimethylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-Carboxy-5-iodo-N,N-dimethylpentanamide.

    Reduction: 2-Hydroxymethyl-5-iodo-N,N-dimethylpentanamide.

    Substitution: 2-Formyl-5-azido-N,N-dimethylpentanamide.

Scientific Research Applications

2-Formyl-5-iodo-N,N-dimethylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-5-iodo-N,N-dimethylpentanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 2-Formyl-5-iodo-N,N-dimethylpentanamide (inferred) with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Formyl-5-iodo-N,N-dimethylpentanamide* C₈H₁₃INO₂ 297.10 (calculated) Formyl (C=O), Iodo (I) Potential electrophilic reactivity, halogen atom transfer
5-Chloro-N,N-dimethylpentanamide C₇H₁₄ClNO 163.65 Chloro (Cl) Used in alkyl radical generation via C-H functionalization; 88% synthetic yield
5-Chloro-N-(2-nitrophenyl)pentanamide C₁₃H₁₃ClN₂O₅S 295.32 Nitrophenyl, Chloro Pharmaceutical intermediate; 97% purity
N,N-Dimethylpentanamide C₇H₁₅NO 129.20 None (parent compound) Solvent/stabilizer; melting point -51°C
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)penta­namide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, Pyridinyl Yellowish white solid; antimicrobial activity

*Note: Properties for 2-Formyl-5-iodo-N,N-dimethylpentanamide are inferred from analogs.

Key Observations:
  • Iodo vs.
  • Formyl Group: The formyl substituent introduces electrophilicity at the 2-position, enabling nucleophilic additions or cyclizations, contrasting with non-electrophilic analogs like N,N-dimethylpentanamide .
  • Dimethylamide Group : The electron-donating N,N-dimethylamide moiety likely increases solubility in polar aprotic solvents (e.g., DMF or MeCN), as seen in similar compounds .

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